2,4-Dimethyl-2,3,4,5-tetrahydropyridin-1-ium-6-amine;acetate
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Description
The compound “2,4-Dimethyl-2,3,4,5-tetrahydropyridin-1-ium-6-amine;acetate” is a type of 1,2,3,4-tetrahydropyridinium salt . These salts have been reported to have antiprotozoal activity . They have been prepared from dihydropyridines or dihydrothiopyrans as educts . The substituents in ring positions 1 and 4 of the tetrahydropyridinium moiety have a strong impact on the antiprotozoal activities .
Synthesis Analysis
The synthesis of this compound involves the use of dihydropyridines or dihydrothiopyrans as educts . For example, a suspension of a certain amount of the educt in pyrrolidine was refluxed for several hours . The pyrrolidine was then removed by evaporation in vacuo and the residue was dissolved in the minimum amount of hot propan-2-ol .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notationCC1= [N+] (CCCC1)C
. This indicates that it is a tetrahydropyridinium salt with two methyl groups attached to the nitrogen atom . Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula ofC7H14N
and an average mass of 112.192 Da
. The compound has a predicted boiling point of 352.62°C
, a melting point of 130.96°C
, and a vapour pressure of 9.93E-006 mm Hg at 25°C
. It is also predicted to have a water solubility of 1e+006 mg/L at 25°C
.
Future Directions
properties
IUPAC Name |
2,4-dimethyl-2,3,4,5-tetrahydropyridin-1-ium-6-amine;acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.C2H4O2/c1-5-3-6(2)9-7(8)4-5;1-2(3)4/h5-6H,3-4H2,1-2H3,(H2,8,9);1H3,(H,3,4) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYQAAFAOLLIKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC([NH+]=C(C1)N)C.CC(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethyl-2,3,4,5-tetrahydropyridin-1-ium-6-amine;acetate |
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